molecular formula C23H30N8O B12402825 Ribociclib-d8

Ribociclib-d8

Número de catálogo: B12402825
Peso molecular: 442.6 g/mol
Clave InChI: RHXHGRAEPCAFML-PMCMNDOISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ribociclib-d8 is a deuterated form of Ribociclib, a selective cyclin-dependent kinase inhibitor used primarily in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. The deuterated version, this compound, is labeled with deuterium, a stable hydrogen isotope, which can be used in pharmacokinetic studies to track the drug’s metabolism and distribution in the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ribociclib-d8 involves the incorporation of deuterium atoms into the Ribociclib molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This involves replacing hydrogen atoms in Ribociclib with deuterium using deuterated solvents or reagents.

    Deuterated Precursors: Using deuterated starting materials in the synthesis of Ribociclib to ensure the incorporation of deuterium at specific positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated precursors. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures to monitor the incorporation of deuterium.

Análisis De Reacciones Químicas

Types of Reactions

Ribociclib-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at specific positions on the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Aplicaciones Científicas De Investigación

Ribociclib-d8 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ribociclib in the body.

    Metabolic Pathway Elucidation: Helps in identifying the metabolic pathways and intermediates of Ribociclib.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions by tracking the metabolism of Ribociclib in the presence of other compounds.

    Biological Research: Employed in studies to understand the biological effects of Ribociclib on cancer cells and other biological systems.

Mecanismo De Acción

Ribociclib-d8, like Ribociclib, exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle progression by phosphorylating the retinoblastoma protein (Rb), leading to cell division. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thereby halting cell cycle progression and inhibiting the proliferation of cancer cells .

Comparación Con Compuestos Similares

Ribociclib-d8 can be compared with other CDK4/6 inhibitors such as Palbociclib and Abemaciclib:

    Palbociclib: Similar to this compound, Palbociclib inhibits CDK4/6 but has different pharmacokinetic properties and side effect profiles.

    Abemaciclib: Another CDK4/6 inhibitor with a unique pharmacokinetic profile and a broader range of activity against various cancer types.

Uniqueness

This compound’s uniqueness lies in its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium can also lead to differences in the drug’s metabolic stability and half-life compared to its non-deuterated counterpart .

Actividad Biológica

Ribociclib-d8, a deuterated form of ribociclib, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), primarily utilized in the treatment of hormone receptor-positive breast cancer. This article explores its biological activity, pharmacokinetics, and clinical implications based on recent research findings.

Overview of this compound

This compound is designed to enhance the pharmacokinetic profile of ribociclib, potentially improving its efficacy and safety. The compound operates by inhibiting CDK4 and CDK6, which are crucial for cell cycle progression. By disrupting these kinases, this compound effectively halts the proliferation of cancer cells, particularly in hormone receptor-positive breast cancer.

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for understanding its biological activity. Studies indicate that ribociclib is primarily metabolized by cytochrome P450 3A4 (CYP3A4), with significant implications for drug interactions and dosing adjustments.

Key Pharmacokinetic Data

ParameterValue
Bioavailability ~70%
Volume of Distribution 1090 L
Half-life 30 hours
Protein Binding ~70%
Excretion Feces (69.1%), Urine (22.6%)

The above table summarizes essential pharmacokinetic parameters that influence the dosing and therapeutic use of this compound.

This compound exerts its effects by inhibiting CDK4/6 activity, leading to:

  • Cell Cycle Arrest : Prevents progression from the G1 phase to the S phase in the cell cycle.
  • Induction of Senescence : Increases senescence-associated β-galactosidase activity, a marker for cellular aging.
  • Altered Gene Expression : Modifies PAM50 gene signatures associated with breast cancer subtypes.

Comparative Studies

Research comparing ribociclib to other CDK4/6 inhibitors has shown that while both ribociclib and palbociclib effectively inhibit cell proliferation in hormone receptor-positive breast cancer models, they exhibit distinct impacts on gene expression profiles.

  • Cell Lines Tested : T47D, MCF7, BT474
  • Doses Administered : 100 nM and 500 nM
  • Duration : 24 to 144 hours

Results indicated that both inhibitors reduced phosphorylated retinoblastoma protein (p-RB1) levels, with ribociclib showing a more pronounced effect on reducing HER2-enriched gene signatures at higher concentrations .

Clinical Evidence

Clinical trials have established the efficacy of ribociclib in combination with endocrine therapy. The MONALEESA series of trials demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) among patients treated with ribociclib plus letrozole compared to those receiving letrozole alone.

Summary of Clinical Trials

Trial NameTreatment GroupPFS ImprovementOS Improvement
MONALEESA-2Ribociclib + Letrozole+10 monthsNot assessed
MONALEESA-3Ribociclib + Fulvestrant+7 months+5 months
RIBECCARibociclib + Letrozole+9 monthsNot assessed

These trials underscore the potential of this compound in enhancing treatment outcomes for patients with advanced hormone receptor-positive breast cancer .

Side Effects and Resistance Mechanisms

Despite its efficacy, ribociclib is associated with several side effects, including:

  • Hematologic Toxicity : Neutropenia is commonly observed.
  • Hepatotoxicity : Liver function monitoring is recommended.
  • Thromboembolic Events : Increased risk necessitates caution during treatment.

Resistance mechanisms to ribociclib include genetic mutations, compensatory signaling pathways activation, and epigenetic changes. Ongoing research aims to elucidate these mechanisms further to improve therapeutic strategies against resistance .

Propiedades

Fórmula molecular

C23H30N8O

Peso molecular

442.6 g/mol

Nombre IUPAC

7-cyclopentyl-N,N-dimethyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i9D2,10D2,11D2,12D2

Clave InChI

RHXHGRAEPCAFML-PMCMNDOISA-N

SMILES isomérico

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)C(=O)N(C)C)([2H])[2H])[2H]

SMILES canónico

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.